[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride
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Overview
Description
[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of an aminoethyl group and a methanol moiety further enhances its reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.
Addition of the Methanol Moiety: The methanol group can be added through a reduction reaction, often using a reducing agent like sodium borohydride.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the triazole ring or the aminoethyl group, potentially leading to the formation of secondary amines or other reduced products.
Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction of the triazole ring can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions also makes it useful in bioinorganic chemistry.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity and protein function. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[2-Aminoethyl methacrylate hydrochloride]: This compound features a similar aminoethyl group but differs in the presence of a methacrylate moiety.
[2-Methoxycinnamaldehyde]: This compound shares the methanol group but has a different aromatic structure.
Uniqueness
The uniqueness of [3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride lies in its combination of a triazole ring, aminoethyl group, and methanol moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
[3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c1-3(6)5-7-4(2-10)8-9-5;/h3,10H,2,6H2,1H3,(H,7,8,9);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPCLUBIVAHFBA-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NNC(=N1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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